Cas no 67654-59-5 (Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-)

Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-, is a chiral ester derivative of butanoic acid featuring an acetylamino substituent at the 3-position. The (3S)-configuration ensures stereochemical specificity, making it valuable for applications requiring enantioselective synthesis or chiral intermediates. Its acetyl-protected amino group enhances stability while retaining reactivity for further functionalization. The methyl ester moiety improves solubility in organic solvents, facilitating its use in peptide synthesis or as a building block for pharmaceuticals and fine chemicals. This compound’s defined stereochemistry and functional group compatibility make it a precise tool for research and industrial applications in asymmetric synthesis and bioactive molecule development.
Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)- structure
67654-59-5 structure
Product Name:Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-
CAS No:67654-59-5
MF:C7H13NO3
MW:159.183022260666
CID:394379
PubChem ID:11367160
Update Time:2025-10-28

Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-
    • methyl (3S)-3-acetamidobutanoate
    • 67654-59-5
    • ZHKPSUPZUILMOG-YFKPBYRVSA-N
    • SCHEMBL1144293
    • DTXSID50463641
    • (S)-methyl 3-acetamidobutanoate
    • Inchi: 1S/C7H13NO3/c1-5(8-6(2)9)4-7(10)11-3/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1
    • InChI Key: ZHKPSUPZUILMOG-YFKPBYRVSA-N
    • SMILES: O(C)C(C[C@H](C)NC(C)=O)=O

Computed Properties

  • Exact Mass: 159.08959
  • Monoisotopic Mass: 159.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 55.4

Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)- Pricemore >>

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Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)- Related Literature

Additional information on Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-

Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-: A Comprehensive Overview in Modern Chemical Biology

Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-, identified by its CAS number 67654-59-5, is a compound of significant interest in the field of chemical biology. This chiral ester derivative has garnered attention due to its unique structural properties and potential applications in pharmaceutical research and drug development. The (3S) configuration of the molecule underscores its stereochemical significance, which is a critical factor in determining its biological activity and interactions.

The compound belongs to a class of molecules known for their versatile roles in biochemical pathways and synthetic chemistry. Its structure, featuring a butanoic acid backbone modified with an acetylamino group and a methyl ester at the third carbon position, makes it a valuable intermediate in the synthesis of more complex molecules. The stereochemistry at the third carbon position is particularly noteworthy, as it can influence the compound's reactivity and binding affinity to biological targets.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-, serves as an excellent candidate for such applications due to its well-defined stereochemical center. Researchers have leveraged this compound in the synthesis of enantiomerically pure drugs, which are often required to achieve optimal therapeutic effects while minimizing side reactions.

The acetylamino group in the molecule introduces a polar functional moiety that can enhance solubility and binding interactions with biological targets. This feature has been exploited in the design of novel inhibitors targeting various enzymes and receptors. For instance, studies have shown that derivatives of this compound can interact with proteases and kinases involved in inflammatory pathways, making them promising candidates for anti-inflammatory drug development.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-, has been subjected to molecular docking simulations to identify potential binding pockets on target proteins. These simulations have revealed that the compound can effectively compete with natural substrates or inhibitors, suggesting its utility in developing new therapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and enantioselectivity. Chiral resolution techniques such as diastereomeric crystallization or enzymatic resolution have been employed to isolate the (3S) enantiomer. These methods highlight the importance of stereochemical purity in pharmaceutical applications.

Moreover, the biodegradability and environmental impact of Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-, have been subjects of interest. Studies indicate that the compound undergoes hydrolysis under physiological conditions, breaking down into simpler metabolites that are easily excreted by living organisms. This characteristic makes it a favorable candidate for use in biomedical applications where environmental persistence is a concern.

The role of this compound in drug discovery extends beyond mere intermediates. It has been incorporated into libraries of molecules used for high-throughput screening assays aimed at identifying new drug candidates. The diversity introduced by its structural features allows for the exploration of multiple biological pathways simultaneously.

Future research directions may focus on exploring analogs of Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)-, with modified functional groups or different stereochemistries. Such modifications could lead to enhanced potency or selectivity against specific biological targets. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic routes for this compound.

In conclusion, Butanoic acid, 3-(acetylamino)-, methyl ester, (3S)- is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and stereochemical properties make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this molecule and its derivatives。

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